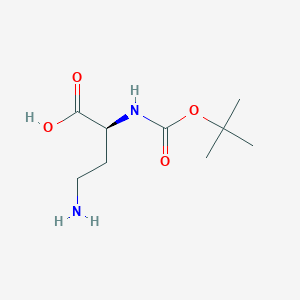

Boc-L-2,4-Diaminobutyric acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-6(4-5-10)7(12)13/h6H,4-5,10H2,1-3H3,(H,11,14)(H,12,13)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDCPCLPRWLKUIQ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427149 | |

| Record name | Boc-L-2,4-diaminobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25691-37-6 | |

| Record name | Boc-L-2,4-diaminobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-4-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Boc-L-2,4-Diaminobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-α-Boc-L-2,4-diaminobutyric acid (Boc-L-DABA), a crucial building block in peptide synthesis and drug development.[1][2] This document details various synthetic routes, purification protocols, and the associated analytical data to assist researchers in its efficient preparation and characterization.

Introduction

N-α-Boc-L-2,4-diaminobutyric acid (Boc-L-DABA) is a derivative of the non-proteinogenic amino acid L-2,4-diaminobutyric acid (L-DABA). The tert-butyloxycarbonyl (Boc) protecting group on the α-amino group allows for selective chemical manipulations at the γ-amino group, making it a valuable reagent in the synthesis of peptides and peptidomimetics.[2] Boc-L-DABA is utilized in the development of various therapeutic agents, including somatostatin antagonists and blood coagulation factor Xa inhibitors.[2]

Physicochemical Properties

A summary of the key physicochemical properties of Boc-L-DABA is presented in Table 1.

Table 1: Physicochemical Properties of N-α-Boc-L-2,4-Diaminobutyric Acid

| Property | Value | References |

| CAS Number | 25691-37-6 | [3] |

| Molecular Formula | C₉H₁₈N₂O₄ | [3] |

| Molecular Weight | 218.25 g/mol | [3] |

| Appearance | White to off-white powder | [2][3] |

| Melting Point | 192-194 °C | [2] |

| Solubility | Sparingly soluble in methanol, slightly soluble in water. | [2] |

| Optical Rotation | [α]²⁰/D = -14.0 ± 2º (c=1 in MeOH) (for the Nα-Fmoc, Nγ-Boc derivative) | [4] |

| Purity | ≥97% to ≥99% (HPLC/NMR) available commercially | [5] |

Synthesis of Boc-L-2,4-Diaminobutyric Acid

Several synthetic routes have been established for the preparation of Boc-L-DABA. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. The most common approaches are outlined below.

Synthesis from L-Glutamine via Hofmann Rearrangement

This method involves the Hofmann rearrangement of the corresponding N-protected L-glutamine derivative. The key step is the conversion of the primary amide of the glutamine side chain into a primary amine with the loss of one carbon atom.

Experimental Protocol:

A detailed experimental protocol for the Hofmann rearrangement of N-α-Boc-L-glutamine is as follows:

-

Preparation of N-α-Boc-L-glutamine: L-glutamine is reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base (e.g., sodium hydroxide or triethylamine) in a solvent mixture like aqueous dioxane or acetone/water. The reaction is typically stirred at room temperature.

-

Hofmann Rearrangement: The purified N-α-Boc-L-glutamine is treated with a Hofmann rearrangement reagent such as (bis(trifluoroacetoxy)iodo)benzene or a combination of bromine and sodium hydroxide (sodium hypobromite) in a suitable solvent.[6] This converts the amide to an isocyanate intermediate, which is subsequently hydrolyzed to the amine.

-

Work-up and Isolation: The reaction mixture is typically acidified to protonate the amino groups, followed by extraction with an organic solvent to remove byproducts. The aqueous layer is then neutralized, and the product is isolated, often by crystallization or chromatography.

Quantitative Data:

The yields for this multi-step process can vary, but an overall yield of around 30% has been reported for similar multi-step syntheses of 2,4-diaminobutyric acid derivatives.[7]

Synthesis from L-Homoserine

This route involves the conversion of the hydroxyl group of L-homoserine into an amino group.

Experimental Protocol:

A general procedure for the synthesis from L-homoserine involves the following steps:

-

Protection of L-Homoserine: The amino and carboxyl groups of L-homoserine are first protected. The α-amino group is typically protected with a Boc group, and the carboxylic acid can be protected as an ester (e.g., benzyl ester).

-

Activation of the Hydroxyl Group: The side-chain hydroxyl group is activated for nucleophilic substitution, for example, by conversion to a mesylate or tosylate.

-

Introduction of the γ-Amino Group: The activated hydroxyl group is displaced by an azide (e.g., using sodium azide), followed by reduction of the azide to the primary amine.

-

Deprotection: The protecting groups are removed to yield L-2,4-diaminobutyric acid, which can then be selectively Boc-protected at the α-amino position.

Synthesis from γ-Butyrolactone

This approach utilizes the ring-opening of a γ-butyrolactone derivative to introduce the necessary functional groups.

Experimental Protocol:

A representative synthesis from γ-butyrolactone is as follows:

-

Bromination of γ-Butyrolactone: γ-Butyrolactone is brominated at the α-position to yield α-bromo-γ-butyrolactone.

-

Amination: The bromo-lactone is then subjected to amination reactions to introduce the two amino groups. This can be a multi-step process involving nucleophilic substitution with an amine source.

-

Hydrolysis and Protection: The resulting intermediate is hydrolyzed to open the lactone ring and then selectively protected with a Boc group at the α-amino position.

Purification of this compound

Purification is a critical step to obtain high-purity Boc-L-DABA suitable for pharmaceutical applications. The choice of purification method depends on the nature of the impurities present.

Recrystallization

Recrystallization is a common method for purifying solid compounds.

Experimental Protocol:

-

Solvent Selection: A suitable solvent system is chosen where Boc-L-DABA is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvent systems for Boc-amino acids include mixtures of a polar solvent (like ethanol or methanol) and a non-polar solvent (like hexane or diethyl ether).[8]

-

Dissolution: The crude product is dissolved in a minimal amount of the hot solvent system.

-

Crystallization: The solution is allowed to cool slowly to induce crystallization. The process can be aided by seeding with a small crystal of pure product.

-

Isolation: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. A patent describes a method of adding seed crystals to the oily product and then adding a weak polar solvent for pulping to induce crystallization and improve purity.[9]

Column Chromatography

Column chromatography is employed for the separation of Boc-L-DABA from closely related impurities.

Experimental Protocol:

-

Stationary Phase: Silica gel is the most common stationary phase for the purification of Boc-amino acids.

-

Mobile Phase: A suitable eluent system is selected to achieve good separation. This is often a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The polarity of the eluent is gradually increased to elute the desired compound.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the pure product.

-

Solvent Removal: The solvent is removed from the pooled pure fractions under reduced pressure to yield the purified Boc-L-DABA.

Quantitative Data:

Commercial suppliers report purities of ≥97% to ≥99.5% for Boc-L-DABA and its derivatives, typically determined by HPLC or NMR.[4][5]

Analytical Characterization

The identity and purity of synthesized Boc-L-DABA are confirmed using various analytical techniques.

Table 2: Analytical Data for this compound and Related Compounds

| Analysis | Expected Results | References |

| ¹H NMR | Spectrum consistent with the chemical structure. | [3] |

| ¹³C NMR | Spectrum consistent with the chemical structure. | [10] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight (218.25 g/mol ). | [11] |

| HPLC | A single major peak indicating high purity. | [4][12] |

Biological Context and Signaling Pathways

Boc-L-DABA is a synthetic building block, but its core structure, L-2,4-diaminobutyric acid (L-DABA), has biological relevance. L-DABA is a non-competitive inhibitor of GABA transaminase, an enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[13] By inhibiting this enzyme, L-DABA can increase GABA levels in the brain.

The use of Boc-L-DABA in the synthesis of somatostatin antagonists highlights its importance in targeting the somatostatin receptor signaling pathway.[2] Somatostatin and its receptors are involved in regulating the secretion of various hormones and have antiproliferative effects.[1][14][15]

Signaling Pathway Diagrams

Caption: GABAergic Signaling Pathway and the Role of L-2,4-Diaminobutyric Acid.

Caption: Somatostatin Receptor Signaling Pathway and the Action of Antagonists.

Experimental Workflow

The general workflow for the synthesis and purification of Boc-L-DABA is depicted below.

Caption: General Workflow for Boc-L-DABA Synthesis and Purification.

Conclusion

This technical guide has provided a detailed overview of the synthesis, purification, and characterization of this compound. By presenting various synthetic routes and purification protocols, along with relevant quantitative and analytical data, this document serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development. The included diagrams of relevant signaling pathways and experimental workflows further enhance the understanding of the application and preparation of this important synthetic building block.

References

- 1. researchgate.net [researchgate.net]

- 2. lookchem.com [lookchem.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 7. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 8. Reddit - The heart of the internet [reddit.com]

- 9. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

- 10. L-2,4-Diaminobutyric acid dihydrochloride(1883-09-6) 13C NMR spectrum [chemicalbook.com]

- 11. 2,4-Diaminobutyric acid | C4H10N2O2 | CID 470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Taxonomic significance of 2,4-diaminobutyric acid isomers in the cell wall peptidoglycan of actinomycetes and reclassification of Clavibacter toxicus as Rathayibacter toxicus comb. nov - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. l-2,4-Diaminobutyric acid and the GABA system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Properties and Applications of Boc-L-2,4-Diaminobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Nα-(tert-Butoxycarbonyl)-L-2,4-diaminobutyric acid (Boc-L-DAB), a critical building block in modern peptide chemistry and drug discovery.

Core Chemical Properties

Boc-L-2,4-diaminobutyric acid is a non-proteinogenic amino acid derivative valued for its bifunctional nature, containing both a primary amine on its side chain and a protected α-amino group. This structure allows for its selective incorporation into peptide chains and the synthesis of complex molecular architectures.[1]

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental design and execution.

| Property | Value | References |

| CAS Number | 25691-37-6 | [2][3] |

| Molecular Formula | C₉H₁₈N₂O₄ | [2][3] |

| Molecular Weight | 218.25 g/mol | [2] |

| Appearance | White to off-white powder | [1][3] |

| Melting Point | 204 - 208 °C | [3] |

| Solubility | Sparingly soluble in methanol, slightly soluble in water. | [1][4] |

| Optical Rotation | [a]²⁰/D = -6.5 to -8.5° (c=1 in H₂O) | [3] |

| pKa (Predicted) | ~3.0 ± 0.10 | [1] |

| Storage | Store at 0 - 8 °C | [3] |

Synthesis and Incorporation into Peptides

The primary application of this compound is in solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl (Boc) protecting group on the α-amino group is acid-labile, allowing for its selective removal during the stepwise elongation of a peptide chain.

A critical consideration when using Boc-L-DAB is the presence of the free amino group on the γ-carbon of its side chain. To prevent unwanted side reactions, this amino group must also be protected with a group that is orthogonal to the Nα-Boc group. A common strategy is to use a benzyloxycarbonyl (Z) group for the side chain, resulting in Nα-Boc-Nγ-Z-L-2,4-diaminobutyric acid. This allows for the selective deprotection of the α-amino group under acidic conditions, while the γ-amino group remains protected until a later stage, where it can be removed by hydrogenolysis.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) with Nα-Boc-Nγ-Z-L-2,4-diaminobutyric acid

This protocol outlines the general steps for the incorporation of Nα-Boc-Nγ-Z-L-2,4-diaminobutyric acid into a peptide chain using manual Boc-chemistry SPPS on a Merrifield resin.

Materials:

-

Merrifield resin (chloromethylated polystyrene)

-

Nα-Boc-Nγ-Z-L-2,4-diaminobutyric acid

-

Other required Nα-Boc protected amino acids

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)

-

Piperidine (for Fmoc chemistry comparison, if needed)

-

Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage

-

Scavengers (e.g., p-cresol, thioanisole)

Procedure:

-

Resin Swelling: Swell the Merrifield resin in DCM in a reaction vessel for 30-60 minutes.

-

First Amino Acid Coupling:

-

Couple the first Boc-protected amino acid to the resin. For subsequent couplings, including Boc-L-DAB, follow the deprotection and coupling cycle.

-

-

Nα-Boc Deprotection:

-

Wash the resin with DCM.

-

Add a solution of 50% TFA in DCM to the resin and agitate for 30 minutes.

-

Wash the resin thoroughly with DCM to remove residual TFA.

-

-

Neutralization:

-

Wash the resin with a 5-10% solution of DIEA in DMF until the resin is no longer acidic (monitor with a chloranil test).

-

Wash the resin with DMF to remove excess DIEA.

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve Nα-Boc-Nγ-Z-L-2,4-diaminobutyric acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

-

Add DCC or DIC (3 equivalents) to the amino acid solution and allow to pre-activate for 10-15 minutes.

-

Add the activated amino acid solution to the neutralized resin and agitate for 2-4 hours, or until a negative Kaiser test indicates complete coupling.

-

Wash the resin with DMF and DCM to remove unreacted reagents and byproducts.

-

-

Repeat Cycle: Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Side-Chain Deprotection:

-

After the final coupling and Nα-Boc deprotection, wash the resin with DCM and dry under vacuum.

-

Treat the resin with anhydrous HF or TFMSA in the presence of appropriate scavengers to cleave the peptide from the resin and remove the side-chain protecting groups (including the Nγ-Z group).

-

Precipitate the crude peptide in cold diethyl ether, wash, and dry.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications in Drug Development

This compound is a key building block in the synthesis of peptide-based therapeutics. Its incorporation can introduce a positive charge at physiological pH, which can be crucial for receptor binding and other biological interactions. Two notable areas of application are in the development of somatostatin antagonists and Factor Xa inhibitors.[1]

Somatostatin Receptor Signaling

Somatostatin is a peptide hormone that regulates various physiological processes by binding to a family of five G-protein coupled receptors (SSTR1-5).[5] Analogs of somatostatin are used in the treatment of neuroendocrine tumors. The signaling cascade initiated by somatostatin binding to its receptors, such as SSTR2, typically involves the inhibition of adenylyl cyclase and the modulation of mitogen-activated protein kinase (MAPK) pathways, leading to anti-proliferative and pro-apoptotic effects.[6][7]

Factor Xa and the Coagulation Cascade

Factor Xa is a serine protease that plays a pivotal role in the blood coagulation cascade. It is the first enzyme in the common pathway, where it converts prothrombin to thrombin, leading to the formation of a fibrin clot.[8] Due to its central role, Factor Xa is a key target for anticoagulant drugs. Peptides and peptidomimetics containing diaminobutyric acid residues have been developed as potent and selective inhibitors of Factor Xa.[1]

Conclusion

Nα-Boc-L-2,4-diaminobutyric acid is a versatile and valuable building block for the synthesis of complex peptides with therapeutic potential. A thorough understanding of its chemical properties and the appropriate use of orthogonal protection strategies for its side-chain amino group are essential for its successful application in solid-phase peptide synthesis. Its role in the development of targeted therapies, such as somatostatin antagonists and Factor Xa inhibitors, highlights its significance in modern medicinal chemistry and drug discovery.

References

- 1. Cas 25691-37-6,this compound | lookchem [lookchem.com]

- 2. chemscene.com [chemscene.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound CAS#: 25691-37-6 [amp.chemicalbook.com]

- 5. Somatostatin receptor - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. Factor X - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Solubility of Boc-L-2,4-Diaminobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for Nα-Boc-L-2,4-diaminobutyric acid (Boc-L-Dab-OH), a key building block in peptide synthesis and pharmaceutical development. Due to the limited availability of specific quantitative data in public literature, this guide also furnishes a detailed experimental protocol for determining its solubility and outlines its application in a standard synthetic workflow.

Physicochemical Properties

Boc-L-2,4-diaminobutyric acid is a derivative of the non-proteinogenic amino acid L-2,4-diaminobutyric acid, featuring a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group. This protection enhances its stability and solubility in organic solvents, making it suitable for peptide synthesis.[1]

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 25691-37-6 | [1][2] |

| Molecular Formula | C₉H₁₈N₂O₄ | [2] |

| Molecular Weight | 218.25 g/mol | [2] |

| Appearance | White to off-white powder | [1][2] |

| Melting Point | 192-194 °C | [2] |

Solubility Data

Quantitative solubility data for this compound is not extensively reported in peer-reviewed literature. The available information is primarily qualitative. Boc-protected amino acids, in general, exhibit solubility in common organic solvents used in peptide synthesis.[3]

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Water | Slightly Soluble | [2] |

| Methanol | Sparingly Soluble | [2] |

For context, the unprotected form, L-2,4-diaminobutyric acid dihydrochloride, is soluble in water at a concentration of 0.5 g/10 mL.[4] The presence of the bulky, non-polar Boc group generally decreases aqueous solubility while increasing solubility in organic solvents.

Table 3: Expected Qualitative Solubility in Common Organic Solvents

Based on the general behavior of Boc-protected amino acids, the following solubility trends are anticipated. Experimental verification is required for quantitative assessment.

| Solvent | Expected Solubility |

| N,N-Dimethylformamide (DMF) | Soluble |

| N-Methyl-2-pyrrolidone (NMP) | Soluble |

| Dichloromethane (DCM) | Soluble |

| Dimethyl sulfoxide (DMSO) | Soluble |

| Tetrahydrofuran (THF) | Soluble |

| Acetonitrile | Likely Soluble |

| Ethyl Acetate | Likely Soluble |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in various solvents. This protocol is based on the equilibrium solubility method.

Objective: To quantitatively determine the solubility of this compound in a selected range of solvents at a controlled temperature.

Materials:

-

This compound (purity ≥98%)

-

Selected solvents (analytical grade or higher)

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Analytical balance (±0.0001 g)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another suitable analytical instrument.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

-

Add a known volume of each selected solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed in the thermostat for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

Determine the mass of the filtered solution.

-

Alternatively, for analysis by techniques like HPLC, dilute a known volume of the filtered supernatant with a suitable solvent in a volumetric flask.

-

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the filtered, pre-weighed vial under reduced pressure or in a fume hood until a constant weight of the dissolved solid is achieved. The solubility can then be calculated in g/L or mg/mL.

-

Chromatographic Method (HPLC):

-

Prepare a series of standard solutions of this compound with known concentrations in the solvent of interest.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

-

Inject the diluted, filtered sample solution and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for any dilution.

-

-

-

Data Reporting:

-

Express solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Report the temperature at which the solubility was determined.

-

Below is a Graphviz diagram illustrating the experimental workflow for determining solubility.

Application in Peptide Synthesis

This compound is a crucial intermediate in solid-phase peptide synthesis (SPPS), particularly using the Boc-protection strategy. The Boc group protects the α-amino functionality, allowing for the sequential coupling of amino acids to a growing peptide chain attached to a solid support.

The general workflow for a single coupling cycle in Boc-SPPS is as follows:

-

Deprotection: The Boc group of the N-terminal amino acid on the resin-bound peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Neutralization: The resulting ammonium trifluoroacetate salt is neutralized with a base, such as diisopropylethylamine (DIEA), to liberate the free amine.

-

Coupling: The next Boc-protected amino acid (in this case, this compound) is activated using a coupling reagent (e.g., HBTU, DCC) and then added to the resin to react with the free amine, forming a new peptide bond.

-

Washing: The resin is washed to remove excess reagents and by-products, preparing it for the next cycle.

This cycle is repeated until the desired peptide sequence is assembled.

The following diagram illustrates a typical cycle in Boc solid-phase peptide synthesis.

References

An In-depth Technical Guide to the NMR Spectra of Boc-L-2,4-Diaminobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectra of Boc-L-2,4-diaminobutyric acid (also known as (S)-4-amino-2-((tert-butoxycarbonyl)amino)butanoic acid). Given its significance as a building block in peptide synthesis and drug development, a thorough understanding of its spectral characteristics is crucial for its unambiguous identification and quality control. This document outlines the predicted ¹H and ¹³C NMR spectral data, provides detailed experimental protocols for acquiring such spectra, and includes a workflow for its synthesis and characterization.

Chemical Structure and Predicted NMR Spectra

This compound is a derivative of the non-proteinogenic amino acid L-2,4-diaminobutyric acid where the α-amino group is protected by a tert-butoxycarbonyl (Boc) group.

Structure:

The presence of the Boc protecting group and the chiral center leads to a distinct set of signals in both ¹H and ¹³C NMR spectra. The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz). These predictions are based on established NMR principles and data from structurally analogous compounds.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Hα | 3.9 - 4.2 | Doublet of doublets (dd) or Multiplet (m) | 1H | Jα-βa ≈ 5-7 Hz, Jα-βb ≈ 7-9 Hz |

| Hβa, Hβb | 1.8 - 2.1 | Multiplet (m) | 2H | |

| Hγ | 2.9 - 3.2 | Triplet (t) or Multiplet (m) | 2H | Jγ-β ≈ 6-8 Hz |

| Boc (t-butyl) | 1.4 - 1.6 | Singlet (s) | 9H | |

| NH (Boc) | 5.0 - 5.5 | Broad singlet (br s) or Doublet (d) | 1H | |

| NH₂ (amine) | 1.5 - 2.5 | Broad singlet (br s) | 2H | |

| COOH | 10.0 - 12.0 | Broad singlet (br s) | 1H |

Note: The chemical shifts of NH and COOH protons can vary significantly depending on the solvent, concentration, and temperature. In D₂O, these signals will exchange and disappear.

Predicted ¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxyl) | 173 - 176 |

| C=O (Boc) | 155 - 157 |

| C (quaternary, Boc) | 79 - 81 |

| Cα | 53 - 56 |

| Cγ | 38 - 41 |

| Cβ | 30 - 33 |

| CH₃ (Boc) | 28 - 29 |

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR spectra of this compound.

¹H NMR Spectroscopy

Materials:

-

This compound (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or D₂O)

-

NMR tube (5 mm)

-

Internal standard (e.g., Tetramethylsilane - TMS, for non-aqueous solvents)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

-

Homogenization: Ensure the solution is homogeneous by gently vortexing or inverting the tube several times.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

Set the appropriate acquisition parameters (e.g., 90° pulse, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds).

-

-

Data Acquisition: Acquire the spectrum using a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

¹³C NMR Spectroscopy

Materials:

-

This compound (20-50 mg)

-

Deuterated solvent (e.g., DMSO-d₆, MeOD-d₄)

-

NMR tube (5 mm)

Procedure:

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) to compensate for the lower natural abundance of ¹³C.

-

Instrument Setup:

-

Use the same locked and shimmed sample from the ¹H NMR experiment or prepare a fresh one.

-

Select the appropriate ¹³C NMR experiment (e.g., proton-decoupled).

-

Set the acquisition parameters, including a spectral width of approximately 200-220 ppm, a 90° pulse, and a relaxation delay of 2-5 seconds.

-

-

Data Acquisition: A significantly larger number of scans will be required compared to ¹H NMR (typically several hundred to thousands) to obtain a spectrum with an adequate signal-to-noise ratio.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm, MeOD-d₄ at 49.00 ppm).

Workflow and Pathway Visualizations

The following diagrams illustrate the synthesis and characterization workflow for this compound.

Caption: Workflow for the synthesis and NMR characterization of this compound.

This guide provides a comprehensive overview of the NMR spectral characteristics of this compound, essential for its use in research and development. The provided protocols and predicted data serve as a valuable resource for the scientific community.

The Strategic Incorporation of Boc-L-2,4-Diaminobutyric Acid in Modern Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of therapeutic peptide development, the incorporation of non-proteinogenic amino acids is a key strategy for modulating pharmacological properties such as stability, potency, and selectivity. Among these, L-2,4-diaminobutyric acid (L-Dpr), a homolog of lysine, offers a unique side chain for the introduction of various functionalities, including branching, cyclization, and conjugation. The use of its Nα-tert-butyloxycarbonyl (Boc) protected form, Boc-L-2,4-diaminobutyric acid, is a cornerstone of solid-phase peptide synthesis (SPPS) for creating these complex peptide architectures. This technical guide provides an in-depth overview of the principles and practices governing the use of Boc-L-Dpr-OH in peptide synthesis, with a focus on protection strategies, experimental protocols, and the logical workflows involved.

Core Principles: The Boc/Bzl Strategy in Solid-Phase Peptide Synthesis

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a foundational approach in SPPS.[1] In this method, the temporary protecting group for the α-amino group is the acid-labile Boc group, which is typically removed by treatment with trifluoroacetic acid (TFA).[2] Side-chain protecting groups are generally benzyl-based and require a stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage of the peptide from the resin.[3] This graduated acid lability, while not strictly orthogonal, allows for the selective deprotection of the α-amino group at each cycle of amino acid addition without disturbing the side-chain protection.[1]

When incorporating Boc-L-Dpr-OH, the critical consideration is the protection of the γ-amino group on the side chain. This protection must be orthogonal to the Nα-Boc group to allow for selective manipulation, a key requirement for synthesizing branched or cyclic peptides.

Orthogonal Protection of the Diaminobutyric Acid Side Chain

The versatility of L-Dpr in peptide design is unlocked by the strategic choice of a protecting group for its side-chain amino functionality. This choice dictates the conditions under which the side chain can be deprotected, independently of the Nα-terminus and other side chains. In the context of a Boc-protected Nα-terminus, several orthogonal protecting groups for the Dpr side chain are commonly employed.

| Side-Chain Protecting Group | Chemical Structure | Deprotection Conditions | Orthogonality to Nα-Boc | Key Applications |

| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fluorenylmethoxycarbonyl | Base-labile (e.g., 20% piperidine in DMF)[4] | Yes | On-resin cyclization, side-chain labeling |

| ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | Hydrazine-labile (e.g., 2% hydrazine in DMF) | Yes | Orthogonal deprotection for complex peptides |

| Alloc (Allyloxycarbonyl) | Allyloxycarbonyl | Pd(0) catalysis | Yes | Alternative orthogonal protection |

| Mtt (4-Methyltrityl) | 4-Methyltrityl | Mildly acid-labile (e.g., 1% TFA in DCM) | Yes | Selective deprotection under mild acidic conditions |

Table 1: Common orthogonal protecting groups for the side chain of Boc-L-Dpr-OH and their deprotection conditions.

The selection of the side-chain protecting group is dictated by the overall synthetic strategy. For instance, the use of Boc-L-Dpr(Fmoc)-OH is ideal for on-resin cyclization, where the Fmoc group can be selectively removed to liberate the side-chain amine for reaction with a C-terminal carboxylic acid or an activated side chain of another amino acid.

Experimental Protocols

The following protocols are representative of the steps involved in the incorporation of a Boc-L-Dpr(X)-OH residue (where X is an orthogonal protecting group) into a peptide sequence using manual Boc-SPPS.

Protocol 1: Standard Boc-SPPS Cycle

This protocol outlines a single cycle of deprotection, neutralization, and coupling for the addition of an amino acid in Boc-SPPS.

1. Nα-Boc Deprotection:

-

Swell the peptide-resin in dichloromethane (DCM).

-

Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2-5 minutes.

-

Filter and repeat the TFA treatment for 20-30 minutes.[2]

-

Wash the resin with DCM, followed by isopropanol (IPA) to remove residual acid.

2. Neutralization:

-

Wash the resin with DCM.

-

Treat the resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM for 2 minutes.

-

Repeat the neutralization step.

-

Wash the resin thoroughly with DCM.

3. Amino Acid Coupling (HBTU/HOBt Activation):

-

In a separate vessel, dissolve the Boc-amino acid (3 equivalents relative to resin loading) and 1-hydroxybenzotriazole (HOBt) (3 equivalents) in N,N-dimethylformamide (DMF).

-

Add O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate (HBTU) (3 equivalents) and DIEA (6 equivalents) to the amino acid solution to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction completion using a qualitative method such as the Kaiser test.

Protocol 2: Selective Side-Chain Deprotection of Boc-L-Dpr(Fmoc)-OH

This protocol describes the selective removal of the Fmoc group from the side chain of a Dpr residue on the resin.

1. Resin Preparation:

-

Ensure the Nα-Boc group of the terminal amino acid is intact.

-

Swell the peptide-resin in DMF.

2. Fmoc Deprotection:

-

Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.

-

Filter and repeat the piperidine treatment for 15-20 minutes.

-

Wash the resin thoroughly with DMF to remove piperidine and dibenzofulvene-piperidine adduct.

-

Wash the resin with DCM and dry if proceeding to on-resin cyclization or other side-chain modifications.

Visualizing the Workflow

The following diagrams, generated using Graphviz, illustrate the key chemical transformations and logical flows in the application of Boc-L-Dpr-OH in peptide synthesis.

Figure 1: General workflow for a single cycle of Boc solid-phase peptide synthesis.

Figure 2: Workflow for the selective deprotection of the Fmoc group from the Dpr side chain.

Side Reactions and Mitigation Strategies

While a powerful technique, SPPS is not without potential side reactions. When incorporating diaminobutyric acid, chemists should be mindful of standard SPPS-related issues, although no side reactions are uniquely attributed to Dpr itself. Common side reactions include:

-

Incomplete coupling or deprotection: Can lead to deletion sequences. This can be mitigated by monitoring reactions (e.g., Kaiser test) and, if necessary, performing double couplings.

-

Racemization: The chirality of the amino acid can be compromised, particularly during the activation step. The use of additives like HOBt helps to suppress racemization.

-

Side-chain reactions: Unwanted reactions involving the functional groups on amino acid side chains. The robust protection of the Dpr side-chain amine is crucial to prevent its participation in undesired acylation reactions.

Purification and Characterization

Following synthesis and cleavage from the resin, the crude peptide requires purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide containing L-2,4-diaminobutyric acid are confirmed by analytical techniques such as:

-

Analytical RP-HPLC: To assess the purity of the peptide.

-

Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To confirm the molecular weight of the synthesized peptide.

Conclusion

This compound is an invaluable building block for the synthesis of complex and therapeutically relevant peptides. Its successful application hinges on a thorough understanding of orthogonal protection strategies, allowing for the selective modification of its side chain. By employing robust SPPS protocols and being mindful of potential side reactions, researchers can effectively incorporate this versatile amino acid to create novel peptide structures with enhanced biological activities. The workflows and protocols outlined in this guide provide a solid foundation for the strategic use of Boc-L-Dpr-OH in advancing peptide-based drug discovery and development.

References

An In-depth Technical Guide to Boc-L-2,4-Diaminobutyric Acid for Drug Discovery Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-L-2,4-diaminobutyric acid (Boc-Dab) is a non-proteinogenic amino acid that has emerged as a critical building block in the field of drug discovery. Its unique structural features, including the presence of a Boc-protecting group and a reactive side-chain amine, make it a versatile tool for the synthesis of peptides, peptidomimetics, and other complex molecules with therapeutic potential. This technical guide provides a comprehensive overview of the applications of Boc-Dab in drug discovery, including its use in the development of antimicrobial agents, enzyme inhibitors, and receptor antagonists. Detailed experimental protocols for its incorporation into peptide synthesis are provided, along with a summary of its physicochemical properties and relevant biological activity data of derived compounds. Furthermore, this guide illustrates key experimental workflows and signaling pathways where Boc-Dab-containing molecules play a significant role.

Introduction to this compound

This compound (Boc-Dab-OH) is a derivative of the naturally occurring amino acid L-2,4-diaminobutyric acid, where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group.[1] This protection strategy is fundamental in peptide synthesis, as it allows for the selective formation of peptide bonds at the C-terminus while the α-amino group remains unreactive.[2] The side-chain amine of Boc-Dab provides a valuable site for further chemical modification, enabling the creation of branched, cyclic, and other complex peptide architectures. These structural modifications can enhance the stability, bioavailability, and target-binding affinity of peptide-based drugs.[3][4]

The introduction of unnatural amino acids like Boc-Dab into peptide sequences is a key strategy in peptidomimetic drug design. Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved drug-like properties, such as resistance to proteolytic degradation.[5][6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

| Property | Value | Reference |

| CAS Number | 25691-37-6 | [1] |

| Molecular Formula | C₉H₁₈N₂O₄ | [1] |

| Molecular Weight | 218.25 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 192-194 °C | [1] |

| Boiling Point | 385.5 °C at 760 mmHg | [1] |

| Density | 1.16 g/cm³ | [1] |

| Solubility | Sparingly soluble in methanol, slightly soluble in water. | [1] |

| Optical Rotation | [α]²⁰/D +7.5±1°, c = 1 in methanol: water (1:1) |

Applications in Drug Discovery

The unique structural characteristics of Boc-Dab have led to its application in the development of a variety of therapeutic agents.

Antimicrobial Peptides

A significant application of Boc-Dab is in the synthesis of antimicrobial peptides (AMPs), particularly analogues of polymyxins. Polymyxins are a class of polypeptide antibiotics effective against Gram-negative bacteria.[2] Their mechanism of action involves the electrostatic interaction of the positively charged side chains of the diaminobutyric acid residues with the negatively charged lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria, leading to membrane disruption and cell death.[4][7]

The synthesis of novel polymyxin analogues often involves the use of Boc-Dab to introduce modifications aimed at improving the therapeutic index, i.e., increasing antimicrobial activity while reducing the nephrotoxicity associated with this class of antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) of Polymyxin B Analogues

| Compound | Organism | MIC (µg/mL) |

| Polymyxin B | E. coli | 1 |

| Polymyxin B | K. pneumoniae | 0.5 |

| Polymyxin B | P. aeruginosa | 1 |

| Analogue 36 | E. coli | 0.5 |

| Analogue 36 | K. pneumoniae | 0.25 |

| Analogue 36 | P. aeruginosa | 1 |

| Analogue 37 | E. coli | 0.5 |

| Analogue 37 | K. pneumoniae | 0.25 |

| Analogue 37 | P. aeruginosa | 1 |

| Analogue 38 | E. coli | 0.25 |

| Analogue 38 | K. pneumoniae | 0.25 |

| Analogue 38 | P. aeruginosa | 0.5 |

Data adapted from a study on novel polymyxin analogues. The specific structures of analogues 36, 37, and 38 are detailed in the cited literature.

Enzyme Inhibitors

Boc-Dab is also utilized as a synthetic reagent in the development of inhibitors for enzymes such as blood coagulation Factor Xa.[8] Factor Xa inhibitors are crucial in the prevention and treatment of thromboembolic disorders.[8] The side chain of the diaminobutyric acid residue can be functionalized to interact with specific pockets of the enzyme's active site, leading to potent and selective inhibition.

Table 2: Biological Activity of Selected Enzyme Inhibitors

| Compound Class | Target Enzyme | Key Parameter | Value |

| Peptidomimetic Inhibitor | Factor XIa | aPTT Doubling Conc. | 2.4 µM |

| Rivaroxaban (Reference) | Factor Xa | Kᵢ | 0.4 nM |

| Rivaroxaban (Reference) | Factor Xa | IC₅₀ (prothrombinase-bound) | 2.1 nM |

| Rivaroxaban (Reference) | Factor Xa | IC₅₀ (clot-associated) | 75 nM |

aPTT: activated Partial Thromboplastin Time. Data for the Factor XIa inhibitor is from a study on peptidomimetic inhibitors. Rivaroxaban data is provided as a reference for a clinically approved Factor Xa inhibitor.[9][10]

Receptor Antagonists

Another important application of Boc-Dab is in the synthesis of somatostatin receptor antagonists.[8] Somatostatin receptors are overexpressed in many neuroendocrine tumors, making them an attractive target for both diagnosis and therapy.[] Peptide antagonists containing unnatural amino acids can exhibit high binding affinity and selectivity for specific receptor subtypes.

Table 3: Binding Affinity of a Somatostatin Receptor Antagonist

| Compound | Receptor Subtype | Kᵢ (nM) |

| Peptide Antagonist | SST2 | 0.2 |

Data from a study identifying novel somatostatin antagonists.[12]

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Boc-Dab

This protocol outlines the general steps for incorporating this compound into a peptide sequence using Boc chemistry on a solid support.

Materials:

-

This compound with appropriate side-chain protection (e.g., Fmoc for orthogonal protection)

-

Merrifield resin or other suitable solid support

-

Boc-protected amino acids

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HATU)

-

Scavengers (e.g., anisole, thioanisole) for cleavage

Procedure:

-

Resin Swelling: Swell the resin in DCM or DMF for 30-60 minutes.

-

First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a suitable activation method.

-

Boc Deprotection:

-

Wash the resin with DCM.

-

Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes (pre-wash).

-

Treat the resin with a fresh solution of 25-50% TFA in DCM for 20-30 minutes to remove the Boc group.

-

Wash the resin with DCM.

-

-

Neutralization:

-

Wash the resin with DCM.

-

Treat the resin with a solution of 5-10% DIEA in DCM for 5-10 minutes.

-

Wash the resin with DCM.

-

-

Coupling of Boc-Dab:

-

Dissolve Boc-L-Dab(Side-Chain Protection)-OH (2-4 equivalents) and a coupling reagent (e.g., HBTU, 2-4 equivalents) in DMF.

-

Add DIEA (4-8 equivalents) to the solution to activate the amino acid.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours.

-

Monitor the reaction completion using the Kaiser test.

-

-

Repeat Synthesis Cycle: Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection:

-

After the final amino acid coupling and Boc deprotection, wash and dry the resin.

-

Treat the resin with a cleavage cocktail (e.g., HF/anisole or a TFA-based cocktail with appropriate scavengers) to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitate the crude peptide with cold diethyl ether.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Synthesis of a Polymyxin B Analogue Fragment

This protocol describes a key step in the semi-synthesis of polymyxin analogues, involving the protection of the diaminobutyric acid side chains.

Materials:

-

Polymyxin B nonapeptide (PMBN)

-

2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON)

-

Triethylamine (Et₃N)

-

Acetonitrile (CH₃CN)

-

Water

Procedure:

-

Dissolve PMBN in a mixture of acetonitrile and water.

-

Add triethylamine to the solution to adjust the pH.

-

Add a solution of Boc-ON in acetonitrile dropwise to the PMBN solution while stirring.

-

Allow the reaction to proceed at room temperature for several hours.

-

Monitor the reaction progress by mass spectrometry.

-

Upon completion, purify the resulting tetra-Boc-protected PMBN by RP-HPLC.

This protocol is adapted from literature describing the synthesis of polymyxin analogues and serves as an illustrative example.

Visualizations: Workflows and Signaling Pathways

Drug Discovery Workflow for Unnatural Peptide Screening

The following diagram illustrates a typical workflow for the discovery of bioactive peptides incorporating unnatural amino acids like Boc-Dab.

Caption: A generalized workflow for the discovery of peptide-based drugs.

Mechanism of Action of Polymyxin B on Gram-Negative Bacteria

This diagram illustrates the mechanism by which polymyxin B, a peptide rich in diaminobutyric acid, disrupts the membrane of Gram-negative bacteria.

Caption: Mechanism of polymyxin B-mediated bacterial cell death.

Polymyxin B-Induced Melanogenesis Signaling Pathway

The following diagram illustrates a proposed signaling pathway for polymyxin B-induced melanogenesis, a known side effect of the antibiotic. This demonstrates that peptides containing diaminobutyric acid can have complex interactions with eukaryotic cell signaling pathways.

Caption: A proposed signaling cascade for polymyxin B-induced melanogenesis.

Conclusion

This compound is an invaluable tool for medicinal chemists and drug discovery scientists. Its utility as a versatile building block for creating structurally diverse peptides and peptidomimetics has been demonstrated in the development of potent antimicrobial agents, enzyme inhibitors, and receptor antagonists. The ability to introduce specific modifications through the side-chain amine allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, addressing some of the inherent limitations of natural peptides as therapeutic agents. As the demand for novel therapeutics continues to grow, the strategic incorporation of unnatural amino acids like Boc-Dab will undoubtedly play an increasingly important role in the future of drug design and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Polymyxin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Design, Screening, and Testing of Non-Rational Peptide Libraries with Antimicrobial Activity: In Silico and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Polymyxin: Alternative Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lookchem.com [lookchem.com]

- 9. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rivaroxaban: a new oral factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification and characterization of novel somatostatin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Fmoc-Dab(Boc)-OH Coupling in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the coupling of N-α-Fmoc-N-γ-Boc-L-2,4-diaminobutyric acid (Fmoc-Dab(Boc)-OH) in solid-phase peptide synthesis (SPPS). This document outlines detailed protocols for various coupling methods, discusses potential side reactions, and presents a comparative analysis of common coupling reagents to assist in the development of robust and efficient peptide synthesis strategies.

Introduction

Fmoc-Dab(Boc)-OH is a valuable building block in peptide synthesis, offering a side chain with a protected primary amine. This functionality allows for post-synthesis modifications, such as pegylation, lipidation, or the attachment of reporter molecules, making it a versatile component in the design of peptide-based therapeutics and research tools. The orthogonal protection scheme, with the base-labile Fmoc group on the α-amine and the acid-labile Boc group on the γ-amine, provides flexibility in synthetic strategies.

However, the coupling of Fmoc-Dab(Boc)-OH can present challenges, including steric hindrance and the potential for side reactions. The selection of an appropriate coupling method is therefore critical to ensure high coupling efficiency and minimize the formation of impurities.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent significantly impacts the efficiency and purity of the final peptide. The following table provides a summary of common coupling reagents and their expected performance for the coupling of Fmoc-Dab(Boc)-OH, based on data from sterically hindered amino acids and general principles of SPPS.

| Coupling Reagent Class | Reagent | Typical Coupling Time | Estimated Coupling Efficiency for Fmoc-Dab(Boc)-OH | Key Advantages | Potential Disadvantages |

| Carbodiimides | DIC/Oxyma | 1 - 3 hours | 95-98% | Cost-effective, low risk of guanidinylation.[1] | Slower reaction rates compared to uronium/phosphonium salts. |

| Uronium/Aminium Salts | HBTU/HOBt | 30 - 60 minutes | 98-99.5% | Fast and efficient, widely used.[2] | Potential for guanidinylation of the free N-terminal amine if used in excess. |

| HATU | 15 - 45 minutes | >99% | Highly reactive, excellent for hindered couplings, low racemization.[2] | Higher cost, potential for guanidinylation.[3] | |

| COMU | 15 - 45 minutes | >99% | Very high reactivity, safer byproducts than benzotriazole-based reagents.[2] | Higher cost. | |

| Phosphonium Salts | PyBOP | 30 - 60 minutes | 98-99% | Efficient, no risk of guanidinylation. | Byproducts can be difficult to remove in solution-phase synthesis. |

| DEPBT | 1 - 2 hours | >99% | Remarkable resistance to racemization, highly effective in preventing lactam formation.[4][5] |

Key Experimental Protocols

The following are detailed protocols for the manual coupling of Fmoc-Dab(Boc)-OH to a resin-bound peptide. These protocols can be adapted for automated peptide synthesizers.

Protocol 1: Standard HBTU/HOBt Coupling

This protocol outlines a standard and generally effective coupling procedure using HBTU and HOBt as activating agents.

Materials:

-

Fmoc-Dab(Boc)-OH

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Resin-bound peptide with a free N-terminal amine

-

20% Piperidine in DMF for Fmoc deprotection

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection (if necessary):

-

Drain the DMF from the swollen resin.

-

Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes, then drain.

-

Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and finally DMF (3 times).

-

Perform a Kaiser test to confirm the presence of a free primary amine (a positive test results in a blue color).

-

-

Activation of Fmoc-Dab(Boc)-OH: In a separate vial, dissolve 3 equivalents of Fmoc-Dab(Boc)-OH, 2.9 equivalents of HBTU, and 3 equivalents of HOBt in DMF. Add 6 equivalents of DIPEA to the solution and vortex for 1-2 minutes to pre-activate the carboxylic acid.

-

Coupling Reaction: Add the activated Fmoc-Dab(Boc)-OH solution to the deprotected resin in the reaction vessel. Agitate the mixture at room temperature for 1-2 hours.

-

Washing: Drain the coupling solution from the resin. Wash the resin thoroughly with DMF (5 times), Dichloromethane (DCM) (3 times), and DMF (3 times) to remove excess reagents and byproducts.

-

Monitoring the Coupling: Perform a Kaiser test. A negative test (colorless or yellow) indicates a complete coupling. If the test is positive, a second coupling may be necessary.

Protocol 2: DIC/Oxyma Coupling

This protocol provides an alternative using Diisopropylcarbodiimide (DIC) and OxymaPure as the activating agents, which can be a cost-effective option.

Materials:

-

Fmoc-Dab(Boc)-OH

-

DIC (N,N'-Diisopropylcarbodiimide)

-

OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate)

-

DMF

-

Resin-bound peptide with a free N-terminal amine

Procedure:

-

Resin Preparation: Follow steps 1 and 2 from Protocol 1 to swell and deprotect the resin.

-

Coupling Solution Preparation: In a separate vial, dissolve 3 equivalents of Fmoc-Dab(Boc)-OH and 3 equivalents of OxymaPure in DMF.

-

Coupling Reaction: Add the Fmoc-Dab(Boc)-OH/Oxyma solution to the deprotected resin. Add 3 equivalents of DIC to the reaction vessel. Agitate the mixture at room temperature for 1-3 hours.

-

Washing and Monitoring: Follow steps 5 and 6 from Protocol 1.

Protocol 3: DEPBT Coupling for Minimizing Side Reactions

This protocol is highly recommended for coupling Fmoc-Dab(Boc)-OH, especially when lactam formation is a concern. DEPBT has been shown to be highly effective in suppressing this side reaction for a similar building block, Fmoc-Dab(Mtt)-OH.[4]

Materials:

-

Fmoc-Dab(Boc)-OH

-

DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one)

-

DIPEA

-

DMF or DCM

-

Resin-bound peptide with a free N-terminal amine

Procedure:

-

Resin Preparation: Follow steps 1 and 2 from Protocol 1 to swell and deprotect the resin.

-

Coupling Reaction:

-

Suspend the deprotected resin in DMF or DCM (approximately 10 mL per gram of resin).

-

Add 1.5 equivalents of Fmoc-Dab(Boc)-OH to the resin suspension.

-

Add 3 equivalents of DIPEA.

-

Add 1.5 equivalents of DEPBT and shake the mixture at room temperature for 1-2 hours. Note: Pre-incubation of the amino acid with the coupling reagent is generally avoided in this protocol to minimize lactam formation.[4]

-

-

Washing and Monitoring:

-

Filter the resin.

-

Wash the resin 3 times with DMF then 3 times with DCM.

-

Perform a Kaiser test to confirm complete coupling.

-

Potential Side Reactions and Mitigation Strategies

Lactam Formation

A significant side reaction to consider during the activation of Fmoc-Dab(Boc)-OH is the intramolecular cyclization to form a six-membered lactam. This side reaction renders the amino acid incapable of coupling to the peptide chain, leading to deletion sequences and lower yields. This has been observed to be a significant issue with the related Fmoc-Dab(Mtt)-OH.[4]

Mitigation Strategies:

-

Use of DEPBT: As highlighted in Protocol 3, DEPBT is particularly effective at suppressing lactam formation.[4]

-

Avoid Pre-activation: For uronium/aminium and phosphonium salt-based couplings, minimizing or eliminating the pre-activation time can reduce the opportunity for intramolecular cyclization. The activated amino acid should be added to the resin immediately after preparation.

-

Carbodiimide-based methods: Coupling with DIC/Oxyma may also reduce the risk of lactam formation as the activation mechanism is different.

Racemization

While the urethane-based Fmoc protecting group generally suppresses racemization, it can still occur, particularly with prolonged activation times or the use of strong bases.

Mitigation Strategies:

-

Use of Additives: The inclusion of additives like HOBt or OxymaPure in coupling reactions is crucial for minimizing racemization.[1]

-

Avoid Excess Base: Use the minimum necessary amount of base (e.g., DIPEA) for activation.

-

Optimized Reaction Time: Avoid unnecessarily long coupling times.

Visualizing the Workflow and Logic

Caption: General workflow for a single coupling cycle of Fmoc-Dab(Boc)-OH in SPPS.

Caption: Logical flow of the activation, coupling, and potential side reaction.

Conclusion

The successful incorporation of Fmoc-Dab(Boc)-OH into peptide sequences is readily achievable with careful selection of coupling reagents and optimized protocols. While standard reagents like HBTU and DIC/Oxyma can provide good results, the potential for lactam formation should be a key consideration. The use of DEPBT as a coupling reagent is strongly recommended, particularly for sequences where this side reaction is problematic, as it has been shown to be highly effective in similar systems. By following the detailed protocols and troubleshooting guidance provided in these application notes, researchers can confidently utilize Fmac-Dab(Boc)-OH to synthesize complex and modified peptides for a wide range of applications in research and drug development.

References

Application Notes and Protocols: Orthogonal Protection Strategy with Boc-L-2,4-diaminobutyric acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-2,4-diaminobutyric acid (Dab) is a non-proteinogenic amino acid that serves as a valuable building block in the synthesis of modified peptides and peptidomimetics. Its two primary amino groups, at the α and γ positions, offer opportunities for creating branched peptides, introducing labels, or conjugating other molecules. To selectively modify these positions, an orthogonal protection strategy is essential. This document provides detailed application notes and protocols for the use of N-α-Fmoc-N-γ-Boc-L-2,4-diaminobutyric acid (Fmoc-Dab(Boc)-OH), a versatile derivative for solid-phase peptide synthesis (SPPS).

The core of this strategy lies in the differential lability of the 9-fluorenylmethyloxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) protecting groups. The Fmoc group is base-labile and is typically removed with a piperidine solution, allowing for the stepwise elongation of the peptide chain at the N-terminus.[1] In contrast, the Boc group is acid-labile and is removed with an acid such as trifluoroacetic acid (TFA).[2] This orthogonality enables the selective deprotection of the γ-amino group on the Dab side chain for modification while the peptide is still on the solid support and the N-terminus remains protected.

Key Applications

The orthogonal protection strategy employing Fmoc-Dab(Boc)-OH is instrumental in a variety of applications, including:

-

Synthesis of Branched Peptides: The deprotected γ-amino group can serve as an initiation point for the synthesis of a second peptide chain.

-

Peptide Conjugation: Small molecules, such as fluorescent dyes, biotin, or drug molecules, can be specifically attached to the Dab side chain.[3][4]

-

Introduction of Post-Translational Modifications: The side chain can be modified to mimic post-translational modifications or to introduce novel functionalities.[5]

-

Development of Peptide-Based Therapeutics: Site-specific modification of peptides can enhance their stability, bioavailability, and therapeutic efficacy.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Dab(Boc)-OH

This protocol outlines the incorporation of Fmoc-Dab(Boc)-OH into a peptide sequence on a solid support (e.g., Rink Amide resin).

Materials:

-

Rink Amide resin (or other suitable Fmoc-compatible resin)

-

Fmoc-Dab(Boc)-OH

-

Other Fmoc-protected amino acids

-

Coupling reagents: HBTU, HATU, or HOBt/DIC

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection (for the first amino acid if pre-loaded resin is not used):

-

Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes.

-

Drain the solution.

-

Treat the resin again with 20% piperidine in DMF for 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Coupling of Fmoc-Dab(Boc)-OH:

-

In a separate vial, dissolve Fmoc-Dab(Boc)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative ninhydrin test (Kaiser test). A negative result (yellow beads) indicates complete coupling.

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

-

Peptide Chain Elongation: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the sequence.

Quantitative Data for Coupling and Deprotection:

| Step | Reagents and Conditions | Time | Typical Yield/Efficiency |

| Fmoc Deprotection | 20% Piperidine in DMF | 2 x (3 min + 15 min) | >99% |

| Amino Acid Coupling | Fmoc-Dab(Boc)-OH (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), DIPEA (6 eq.) in DMF | 1-2 hours | >99% |

| Side-Chain Boc Deprotection | 50% TFA in DCM with 2.5% TIS | 2 x 30 min | >95% |

| Final Cleavage | 95% TFA, 2.5% TIS, 2.5% H₂O | 2-4 hours | Variable (sequence dependent) |

Note: Equivalents are calculated relative to the resin loading capacity.

References

- 1. benchchem.com [benchchem.com]

- 2. chempep.com [chempep.com]

- 3. On-the-Resin N-Terminal Modification of Long Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Labeling Small Peptides with Amine-Reactive Dyes in Organic Solvents—Note 9.2 | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Rapid On-Resin N-Formylation of Peptides as One-Pot Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Incorporation of Boc-L-2,4-diaminobutyric acid in Automated Peptide Synthesizers

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-2,4-diaminobutyric acid (DABA) is a non-proteinogenic amino acid that serves as a valuable building block in the synthesis of modified peptides and peptidomimetics. Its structural features, including a side chain with a primary amine, allow for the creation of branched peptides, cyclic structures, and the incorporation of various functionalities. Peptides containing DABA have shown potential in various therapeutic areas, partly due to their ability to influence neurotransmission by inhibiting enzymes like GABA transaminase, thereby increasing levels of the inhibitory neurotransmitter GABA.

The successful incorporation of DABA into a peptide sequence using automated synthesizers, particularly within a Boc (tert-butyloxycarbonyl) strategy, requires a robust orthogonal protection scheme. This ensures that the side-chain amine of DABA does not interfere with the stepwise elongation of the peptide chain. The use of Boc-L-Dab(Fmoc)-OH provides an ideal solution, where the α-amino group is protected by the acid-labile Boc group, and the γ-amino group is protected by the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group. This orthogonal strategy allows for the selective deprotection of the side chain on-resin for subsequent modifications, such as branching or labeling.

These application notes provide detailed protocols and technical guidance for the efficient incorporation of Boc-L-Dab(Fmoc)-OH into peptide sequences using automated Boc-SPPS (Solid-Phase Peptide Synthesis).

Data Presentation

The successful incorporation of Boc-L-Dab(Fmoc)-OH is dependent on several factors, including the coupling reagents, reaction times, and the specific peptide sequence. The following tables summarize representative quantitative data for the synthesis of a model peptide incorporating a DABA residue.

Table 1: Coupling Efficiency of Boc-L-Dab(Fmoc)-OH

| Coupling Reagent | Activation Time | Coupling Time (Double Couple) | Coupling Efficiency (%) |

| HBTU/DIEA | 2 minutes | 2 x 60 minutes | > 99% |

| HATU/DIEA | 2 minutes | 2 x 60 minutes | > 99% |

| DIC/HOBt | 5 minutes | 2 x 90 minutes | ~98% |

Efficiency determined by qualitative ninhydrin test after the second coupling.

Table 2: Overall Synthesis and Purification Yield for a Model DABA-Containing Peptide

| Peptide Sequence | Crude Purity (A220 nm) | Purification Method | Final Purity (A220 nm) | Overall Yield (%) |

| Ac-Tyr-Val-Ala-Dab-Gly-NH₂ | ~75% | Reverse-Phase HPLC | > 98% | 25-35% |

Yield is calculated based on the initial loading of the resin.

Experimental Protocols

The following protocols are designed for automated peptide synthesizers operating with Boc chemistry. Adjustments may be necessary based on the specific instrument and peptide sequence.

Protocol 1: Standard Boc-SPPS Cycle for Amino Acid Incorporation

This protocol outlines the steps for a single cycle of amino acid addition prior to and after the incorporation of Boc-L-Dab(Fmoc)-OH.

-

Resin Preparation:

-

Start with a suitable resin for Boc chemistry, such as MBHA or Merrifield resin, pre-loaded with the C-terminal amino acid.

-

Swell the resin in dichloromethane (DCM) for 30 minutes.

-

-

Boc Deprotection:

-

Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes (pre-wash).

-

Treat the resin with 50% TFA in DCM for 20-30 minutes.

-

Wash the resin with DCM (3-5 times).

-

-

Neutralization:

-

Treat the resin with 10% diisopropylethylamine (DIEA) in DCM (2 x 2 minutes).

-

Wash the resin with DCM (3-5 times).

-

-

Amino Acid Coupling:

-

Dissolve the Boc-protected amino acid (3-4 equivalents), HBTU (3-4 equivalents), and HOBt (3-4 equivalents) in N,N-dimethylformamide (DMF).

-

Add DIEA (6-8 equivalents) to the activation mixture and allow to pre-activate for 2 minutes.

-

Add the activated amino acid solution to the resin and allow to couple for 60-120 minutes.

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

Perform a ninhydrin test to confirm complete coupling. If the test is positive (blue), repeat the coupling step (double coupling).

-

Protocol 2: Incorporation of Boc-L-Dab(Fmoc)-OH

This protocol details the specific steps for incorporating the orthogonally protected DABA derivative.

-

Deprotection and Neutralization:

-

Perform the standard Boc deprotection and neutralization steps as described in Protocol 1.

-

-

Coupling of Boc-L-Dab(Fmoc)-OH:

-

Dissolve Boc-L-Dab(Fmoc)-OH (2-3 equivalents), HATU (2-3 equivalents) in DMF.

-

Add DIEA (4-6 equivalents) and allow to pre-activate for 2 minutes. The use of HATU is recommended to overcome potential steric hindrance.

-

Add the activated solution to the resin and allow to couple for 90 minutes.

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

Perform a ninhydrin test.

-

Crucially, perform a second coupling with a fresh solution of activated Boc-L-Dab(Fmoc)-OH for another 90 minutes to ensure maximum incorporation.

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

-

Continuation of Synthesis:

-

Proceed with the standard Boc-SPPS cycle (Protocol 1) for the subsequent amino acids.

-

Protocol 3: On-Resin Selective Deprotection of the Dab(Fmoc) Side Chain